![molecular formula C21H32N2O4S B14015409 cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate CAS No. 35819-79-5](/img/structure/B14015409.png)
cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate is a chemical compound with the molecular formula C21H32N2O4S and a molecular weight of 408.5548 . This compound is known for its unique structure, which includes a cyclooctyl group, a cyclohexylsulfamoyl group, and a phenylcarbamate group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate typically involves the reaction of cyclooctylamine with 4-(cyclohexylsulfamoyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, and in a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid catalysts can enhance the efficiency and yield of the reaction. Additionally, phosgene-free methods using dimethyl carbonate as a carbamoylating agent have been explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
Cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfamoyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar solvents like THF or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various carbamate derivatives, while oxidation and reduction can modify the sulfamoyl group to form sulfoxides or sulfides .
Aplicaciones Científicas De Investigación
Cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and oxidative stress-related conditions.
Mecanismo De Acción
The mechanism of action of cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or scavenge free radicals, providing antioxidant benefits .
Comparación Con Compuestos Similares
Similar Compounds
- Cyclooctyl N-phenylcarbamate
- Cyclohexyl N-phenylcarbamate
- Cyclooctyl N-[4-(methylsulfamoyl)phenyl]carbamate
Uniqueness
Cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate is unique due to the presence of both cyclooctyl and cyclohexylsulfamoyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and biological activity .
Propiedades
Número CAS |
35819-79-5 |
|---|---|
Fórmula molecular |
C21H32N2O4S |
Peso molecular |
408.6 g/mol |
Nombre IUPAC |
cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate |
InChI |
InChI=1S/C21H32N2O4S/c24-21(27-19-11-7-2-1-3-8-12-19)22-17-13-15-20(16-14-17)28(25,26)23-18-9-5-4-6-10-18/h13-16,18-19,23H,1-12H2,(H,22,24) |
Clave InChI |
ZVNQTEJBARPOMI-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CCC1)OC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-5-[(4-chlorophenyl)methylideneamino]-1,3-dimethyl-pyrimidine-2,4-dione](/img/structure/B14015330.png)
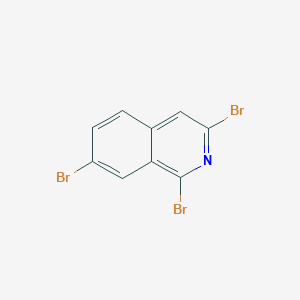
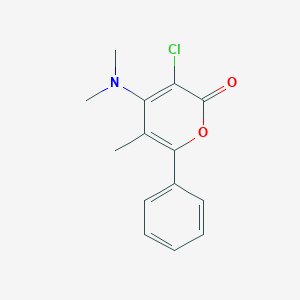

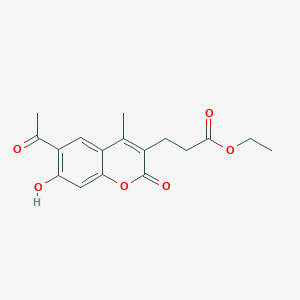

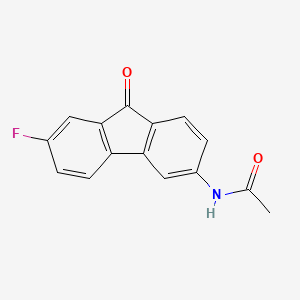
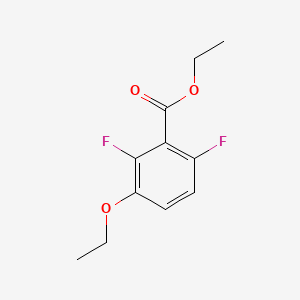
![[(1S,9S,10R,12S,13S,18R)-1-hydroxy-8,8,13-trimethyl-17-methylidene-16-[(1R)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,18]nonadeca-2,4,15-trien-10-yl] acetate](/img/structure/B14015376.png)
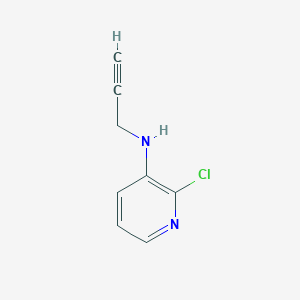
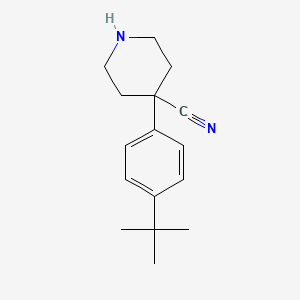

![1,4-Dimethyl-1H-pyrazolo[3,4-B]pyridin-6-OL](/img/structure/B14015391.png)

